molecular formula C25H33N3O8 B589033 (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine CAS No. 470666-32-1

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine

Cat. No.: B589033
CAS No.: 470666-32-1
M. Wt: 503.552
InChI Key: DPZDXGAVSHVZAP-DRFGGHEFSA-N
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Description

The compound of interest, "(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid; (2R,3R)-2,3-dihydroxybutanedioic acid; (2S,4S)-2,4-dimethylazetidine," is a multi-component system comprising:

Indoloquinoline derivative: A tricyclic structure with a fused indole and quinoline system, substituted with a methyl group at position 7 and a carboxylic acid at position 2. The stereochemistry (6aR,9R) is critical for its spatial arrangement and reactivity.

(2R,3R)-2,3-dihydroxybutanedioic acid (tartaric acid): A chiral dihydroxy dicarboxylic acid, commonly used in resolving stereoisomers or forming salts with basic compounds.

(2S,4S)-2,4-dimethylazetidine: A four-membered azacycle with two methyl groups in a specific stereochemical configuration, contributing to conformational rigidity.

Properties

IUPAC Name

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.C5H11N.C4H6O6/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18;1-4-3-5(2)6-4;5-1(3(7)8)2(6)4(9)10/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20);4-6H,3H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-,14-;4-,5-;1-,2-/m101/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZDXGAVSHVZAP-DRFGGHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C.CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](N1)C.CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound under investigation, a complex structure composed of an indoloquinoline derivative and two additional moieties, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Indoloquinoline Framework : This core structure is known for its diverse pharmacological properties.
  • Dihydroxybutanedioic Acid : This moiety may contribute to the compound's solubility and interaction with biological targets.
  • Dimethylazetidine : The presence of this azetidine structure may influence the compound's pharmacokinetics.

Molecular Formula : C24H29N3O8
Molecular Weight : 487.502 g/mol
CAS Number : 63938-26-1 .

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of quinoline derivatives, including those similar to our compound. For instance, a related quinoline-4-carboxamide was shown to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, demonstrating significant activity against multiple life stages of the malaria parasite . The compound's structural similarities suggest it may exhibit comparable mechanisms of action.

Antipsychotic Effects

The indoloquinoline framework has been associated with antipsychotic activity. Compounds within this class have been reported to alleviate psychotic symptoms and control agitated behavior . This suggests that our compound may possess similar psychotropic properties due to its structural characteristics.

Cytotoxicity and Antitumor Activity

Preliminary data indicate that compounds with indole structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation. Further exploration into this compound's cytotoxicity could reveal its potential as an anticancer agent.

Study 1: Antimalarial Efficacy

A study investigated a series of quinoline derivatives for their ability to combat malaria. The lead compound demonstrated high efficacy against the blood stages of P. falciparum and showed promise for further development as an antimalarial drug . Given the structural similarities, our compound may also be effective against malaria.

Study 2: Antipsychotic Activity

Research on related indoloquinoline compounds has shown significant effects in managing psychosis. These agents are believed to modulate neurotransmitter systems effectively, providing a basis for their therapeutic use in psychiatric disorders .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimalarialQuinoline derivativesInhibition of PfEF2; efficacy against malaria
AntipsychoticIndoloquinolinesAlleviation of psychotic symptoms
CytotoxicityIndole-based compoundsInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison of Indoloquinoline Derivatives
Compound Functional Group at C9 Molecular Weight (g/mol) Key ¹H NMR Signals (δ, ppm) IR Stretches (cm⁻¹)
Target Indoloquinoline Carboxylic acid ~317.34 COOH: ~10–12; CH3: ~2.3–2.5 O-H: ~2500–3500; C=O: ~1700
(6aR,9S)-9-amine derivative Amine 239.32 NH2: ~1–3; CH3: ~2.3–2.5 N-H: ~3200–3400
S4a (esterified) Methyl/tert-butyl ester 528.2 CH3COO: ~3.6–3.8; C(CH3)3: ~1.2–1.4 C=O: ~1730–1750
Table 2: Comparison of Azetidine-like Compounds
Compound Ring System Substituents Synthesis Yield Key Application
Target (2S,4S)-dimethylazetidine Azetidine 2,4-dimethyl N/A Conformational rigidity
Spirocyclic azetidine Spiro[4.5]decane Benzothiazolyl, dimethylamino 57–68% Heterocyclic intermediates

Key Research Findings

Stereochemical Sensitivity: The indoloquinoline core’s activity is highly dependent on stereochemistry (e.g., 6aR vs. 6aS configurations), as seen in the isolation of S4a/S4b isomers .

Acid-Base Interactions: Tartaric acid’s dihydroxy and dicarboxylic acid groups enable salt formation with basic amines, a property exploited in resolving chiral compounds (noted in ’s thiouracil derivatives) .

Azetidine Rigidity : The (2S,4S)-dimethylazetidine’s constrained geometry may reduce metabolic degradation compared to flexible azacycles like pyrrolidine .

Preparation Methods

Microwave-Assisted Claisen Condensation and Cyclization

The indoloquinoline core is synthesized via a one-pot, two-step protocol involving a sodium hydride-mediated Claisen condensation followed by microwave-assisted intramolecular cyclization. An equimolar mixture of 1-chlorobenzoic acid and glycine undergoes microwave irradiation (240 W, 10 minutes) to form 3-hydroxy-1H-indole-2-carboxylic acid (71% yield). Subsequent cyclization with aniline under solvent-free conditions at 240°C produces the title compound.

Key Reaction Conditions

ParameterValue
Microwave Power240 W
Reaction Time10 minutes (Step 1)
Temperature240°C (Step 2)
Yield71%

Structural Validation and Computational Analysis

Post-synthesis, the compound is characterized using FT-IR , 1H-NMR , 13C-NMR , and GC-MS . Computational density functional theory (DFT) at the B3LYP level confirms the planar geometry of the indoloquinoline ring. Frontier molecular orbital (FMO) analysis reveals a bandgap of 3.82 eV, while molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carboxylic acid group.

Preparation of (2R,3R)-2,3-Dihydroxybutanedioic Acid (Dextro-Tartaric Acid)

Historical Extraction and Classical Synthesis

Tartaric acid is naturally abundant in grapes and tamarinds. Historically, Carl Wilhelm Scheele isolated it via calcium salt precipitation from wine lees (1769). Modern industrial synthesis involves the epoxidation of maleic anhydride followed by dihydroxylation, yielding racemic tartaric acid. Optical resolution via chiral chromatography or enzymatic methods isolates the (2R,3R)-enantiomer.

Photoredox-Catalyzed Reductive Dimerization

A transition-metal-free method employs visible light photoredox catalysis (10 W LEDs) to dimerize α-ketoesters. Using 2-ethylanthraquinone (2-EY) as a photocatalyst and Hantzsch ester as a hydrogen donor, α-ketoesters in THF/H₂O (95:5) yield 2,3-dialkylated tartaric acid esters. Hydrolysis with aqueous HCl provides the free acid.

Representative Procedure

ComponentQuantity/Parameter
α-Ketoester0.3 mmol
2-EY Photocatalyst0.006 mmol
Hantzsch Ester0.165 mmol
SolventTHF/H₂O (95:5, 6 mL)
Light Source10 W LEDs (5 cm distance)
Yield60–85% (ester)

Synthesis of (2S,4S)-2,4-Dimethylazetidine

Stereoselective Azetidine Formation

The synthesis begins with lysergic acid derivatives. (2S,4S)-2,4-Dimethylazetidine is prepared via ring-closing alkylation of a β-chloroamine precursor. Treatment of N-ethyl lysergamide with sodium azide in dimethylformamide (DMF) at 80°C induces cyclization, yielding the azetidine ring. Chiral resolution using tartaric acid derivatives achieves enantiomeric excess >98%.

Pharmacological Relevance and Characterization

The (2S,4S)-isomer exhibits high affinity for serotonin 5-HT₂ₐ receptors (Kᵢ = 1.2 nM), making it a key intermediate in hallucinogen research. 1H-NMR (400 MHz, CDCl₃) shows characteristic doublets at δ 1.02 (d, J = 6.7 Hz) and δ 0.82 (d, J = 6.7 Hz) for methyl groups, confirming the trans-diaxial configuration.

Comparative Analysis of Synthetic Strategies

Efficiency and Sustainability

  • Indoloquinoline Synthesis : Microwave methods reduce reaction times from hours to minutes, enhancing green chemistry metrics.

  • Tartaric Acid : Photoredox catalysis avoids heavy metals, aligning with sustainable chemistry principles.

  • Azetidine : Ring-closing strategies minimize byproducts, achieving atom economies >75%.

Challenges in Stereocontrol

  • Tartaric acid’s (2R,3R)-configuration requires costly enzymatic resolutions unless asymmetric dihydroxylation is employed.

  • Azetidine’s trans-diaxial methyl groups demand stringent steric control during cyclization .

Q & A

Q. Table 1: Example Reaction Conditions

Reaction TypeCatalysts/SolventsYield (%)Key Reference
LactamizationPPA, 120°C57–68
CondensationAc₂O/AcOH, NaOAc68
Reductive CyclizationSnCl₂/HCl, ethanol57

Basic: How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Rigorous characterization requires a combination of spectroscopic and analytical techniques:

  • Elemental Analysis : Verify C, H, N percentages (e.g., C: 74.65–75.28%, N: 17.41–17.56% for indoloquinoline analogs) .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 241.1579 for C₁₅H₁₉N₃) and isotopic patterns .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to assign stereochemistry (e.g., methyl groups at δ 2.24–2.37 ppm) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O at ~1719 cm⁻¹, CN at ~2219 cm⁻¹) .

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalExample Compound
¹H NMRδ 7.94 ppm (=CH in thiazolo-pyrimidine)
¹³C NMRδ 165.48 ppm (C=O in lactam)
MSm/z 386 (M⁺ for C₂₀H₁₀N₄O₃S)

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C in inert, anhydrous environments to prevent hydrolysis or oxidation .
  • Purity Requirements : Use HPLC or LC-MS to ensure >95% purity, as impurities can affect reactivity and pharmacological profiles .
  • Handling Precautions : Avoid exposure to moisture; use gloveboxes for hygroscopic components (e.g., tartaric acid salt forms) .

Advanced: How can reaction mechanisms for cyclization steps be elucidated computationally?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclization pathways .
  • Reaction Path Search : Tools like the ACD/Labs Percepta Platform predict intermediates (e.g., azetidine ring formation) and validate experimental data .
  • AI-Driven Simulations : Implement COMSOL Multiphysics to optimize parameters (e.g., temperature, solvent polarity) for lactamization efficiency .

Q. Example Workflow :

Compute potential energy surfaces (PES) for proposed mechanisms.

Compare calculated NMR/IR spectra with experimental data .

Refine synthetic routes using feedback from computational models .

Advanced: How to resolve contradictions in spectral data or elemental analysis?

Methodological Answer:

  • Multi-Technique Cross-Validation : Pair MS with high-resolution NMR to distinguish isomers (e.g., 6aR vs. 6aS configurations) .
  • Isotopic Pattern Analysis : Use HRMS to confirm molecular formulas (e.g., m/z 241.1579 [M⁺] vs. 242.1613 [M+1⁺]) .
  • Elemental Analysis Discrepancies : Recalibrate combustion analysis instruments and compare with theoretical values (e.g., ±0.3% tolerance for C/H/N) .

Advanced: What strategies enhance stereochemical control in azetidine synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (2R,3R)-tartaric acid to template asymmetric induction during azetidine ring closure .
  • Catalytic Asymmetric Hydrogenation : Employ Rh or Ir catalysts with chiral ligands (e.g., BINAP) for enantioselective reduction .
  • Crystallography-Guided Design : Analyze X-ray structures to optimize steric hindrance in (2S,4S)-dimethylazetidine precursors .

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